molecular formula C14H21NO2 B11949498 Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester CAS No. 39076-23-8

Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester

Cat. No.: B11949498
CAS No.: 39076-23-8
M. Wt: 235.32 g/mol
InChI Key: JQDLSVLPYFAASJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester typically involves the reaction of 2,6-bis(1-methylethyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester is unique due to the presence of the 2,6-bis(1-methylethyl) substituents, which confer specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other carbamate compounds .

Properties

CAS No.

39076-23-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl N-[2,6-di(propan-2-yl)phenyl]carbamate

InChI

InChI=1S/C14H21NO2/c1-9(2)11-7-6-8-12(10(3)4)13(11)15-14(16)17-5/h6-10H,1-5H3,(H,15,16)

InChI Key

JQDLSVLPYFAASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)OC

Origin of Product

United States

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